7-Chloro-4-hydrazinoquinoline hydrochloride
CAS No.: 786727-08-0
Cat. No.: VC16223403
Molecular Formula: C9H9Cl2N3
Molecular Weight: 230.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 786727-08-0 |
---|---|
Molecular Formula | C9H9Cl2N3 |
Molecular Weight | 230.09 g/mol |
IUPAC Name | (7-chloroquinolin-4-yl)hydrazine;hydrochloride |
Standard InChI | InChI=1S/C9H8ClN3.ClH/c10-6-1-2-7-8(13-11)3-4-12-9(7)5-6;/h1-5H,11H2,(H,12,13);1H |
Standard InChI Key | IUWWSSGVZWPHMU-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=CN=C2C=C1Cl)NN.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
7-Chloro-4-hydrazinoquinoline hydrochloride belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. The hydrochloride salt form enhances its solubility in polar solvents, facilitating its use in synthetic applications. Key molecular parameters include:
The compound’s planar structure allows for π-π stacking interactions, critical for binding biological targets such as DNA or enzyme active sites . X-ray crystallographic studies of related hydrazones reveal edge-to-edge hydrogen-bonded chains and three-dimensional networks stabilized by intermolecular interactions .
Synthesis and Purification
Synthetic Routes
The hydrochloride salt is typically synthesized via nucleophilic substitution of 4,7-dichloroquinoline with hydrazine hydrate under reflux conditions :
Reaction Scheme
-
Dissolve 4,7-dichloroquinoline (4.00 mmol) and hydrazine hydrate (40.0 mmol) in absolute ethanol (50 mL).
-
Reflux for 6–8 hours until completion (monitored by TLC).
-
Cool to 0°C for crystallization, yielding 7-chloro-4-hydrazinoquinoline (87%).
-
Treat with concentrated HCl in ethanol to form the hydrochloride salt.
-
IR (KBr): 3320 cm⁻¹ (N–H stretch), 1607 cm⁻¹ (C=N stretch).
-
¹H NMR (DMSO-d₆): δ 8.56–8.40 (2H, quinoline H5/H2), 7.97 (1H, quinoline H8), 5.31 ppm (br s, NH₂).
-
MS: m/z 194 ([M+H]⁺, 35Cl isotope).
Applications in Organic Synthesis
Precursor for Biologically Active Derivatives
The hydrazine group at position 4 undergoes condensation with carbonyl compounds to form hydrazones, a class of ligands with demonstrated pharmacological activities:
Antimicrobial Agents
Reaction with heteroaromatic aldehydes yields hydrazone derivatives exhibiting broad-spectrum antibacterial activity. For example:
-
4-{2-[(6-Methyl-2-chloroquinolin-3-yl)methylidene]hydrazinyl}-7-chloroquinoline (Compound 4a) showed MIC values of 8 µg/mL against Escherichia coli and Staphylococcus aureus .
-
7-Chloro-1-(ethoxycarbonylmethylthio)-1,2,4-triazolo[4,3-a]quinoline (Compound 8) inhibited Pseudomonas aeruginosa at 16 µg/mL .
Antileishmanial Compounds
Hydrazone derivatives of 7-chloro-4-hydrazinoquinoline demonstrated nanomolar activity against Leishmania braziliensis:
-
Compound 6: IC₅₀ = 30 ng/mL against intracellular amastigotes .
-
Compound 7: IC₅₀ = 20 ng/mL, with selectivity index >100 over murine macrophages .
Pharmacological Activities
Mechanism of Action
The antileishmanial activity correlates with nitric oxide (NO) production in macrophages, enhancing parasite clearance . Antimicrobial effects arise from intercalation into microbial DNA and inhibition of topoisomerase IV .
Comparative Efficacy
Table 2: Biological Activity of Selected Derivatives
Compound | Target Organism | IC₅₀/MIC | Reference |
---|---|---|---|
Hydrazone 4a | E. coli | 8 µg/mL | |
Triazoloquinoline 5 | L. braziliensis | 30 ng/mL | |
Mercaptoacetic 6 | P. aeruginosa | 16 µg/mL |
Parameter | Specification | Source |
---|---|---|
GHS Classification | Warning (GHS07) | |
Hazard Statements | H315, H319, H335 | |
Precautionary Measures | Use PPE, avoid inhalation |
-
Oral LD₅₀ (rat): >2000 mg/kg.
-
Dermal Irritation: Moderate (OECD 404).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume